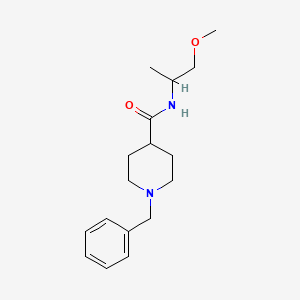![molecular formula C14H19NO2 B7470213 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid](/img/structure/B7470213.png)
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a psychoactive compound that has been studied for its potential therapeutic applications in various research fields. The purpose of
Wirkmechanismus
The exact mechanism of action of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinone compounds. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in its stimulant and psychoactive effects.
Biochemical and Physiological Effects:
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has been shown to have various biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine in the brain, which can lead to feelings of euphoria, increased energy, and alertness. However, it can also cause negative effects such as anxiety, paranoia, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid in lab experiments is its ability to produce consistent and reliable results. It can also be used to study the effects of stimulants on the brain and behavior. However, one major limitation is its potential for abuse and addiction, which can make it difficult to control in lab settings.
Zukünftige Richtungen
There are several future directions for the study of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid. One area of research is its potential therapeutic applications, particularly in the treatment of disorders such as ADHD and depression. Another area of research is the development of safer and more effective stimulant drugs. Additionally, further research is needed to fully understand the mechanism of action and long-term effects of 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid.
Synthesemethoden
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid can be synthesized using various methods, including reductive amination, condensation, and Grignard reaction. The most common method involves the condensation of 2-methylphenylacetonitrile with pyrrolidine in the presence of a strong base and a solvent such as ethanol or methanol. The resulting product is then hydrolyzed to form 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid.
Wissenschaftliche Forschungsanwendungen
3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has been studied for its potential therapeutic applications in various research fields, including neuroscience, pharmacology, and toxicology. It has been shown to have stimulant and psychoactive effects, similar to other cathinone compounds. 3-[2-(2-Methylphenyl)pyrrolidin-1-yl]propanoic acid has also been studied for its potential use as a research tool to study the effects of stimulants on the brain and behavior.
Eigenschaften
IUPAC Name |
3-[2-(2-methylphenyl)pyrrolidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-5-2-3-6-12(11)13-7-4-9-15(13)10-8-14(16)17/h2-3,5-6,13H,4,7-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNFGWOGGJQJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCN2CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]thiophene-3-carboxamide](/img/structure/B7470193.png)

![N-[(1S)-1-(4-bromophenyl)ethyl]-2-chloroacetamide](/img/structure/B7470203.png)
![N-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-2-carboxamide](/img/structure/B7470209.png)



![N-(4-pyridyl)-1-[3-(trifluoromethyl)phenyl]sulfonyl-isonipecotamide](/img/structure/B7470244.png)